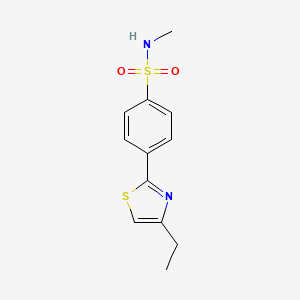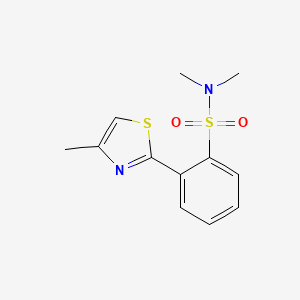
4-(4-ethyl-1,3-thiazol-2-yl)-N-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-ethyl-1,3-thiazol-2-yl)-N-methylbenzenesulfonamide, also known as Ebselen, is a synthetic organic compound that has been extensively studied for its potential therapeutic applications. Ebselen is a seleno-organic compound that has been shown to have antioxidant, anti-inflammatory, and neuroprotective properties.
Mécanisme D'action
4-(4-ethyl-1,3-thiazol-2-yl)-N-methylbenzenesulfonamide exerts its therapeutic effects through multiple mechanisms. It acts as an antioxidant by scavenging reactive oxygen species (ROS) and inhibiting lipid peroxidation. This compound also has anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). Additionally, this compound has been shown to modulate various signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway and the mitogen-activated protein kinase (MAPK) pathway.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to protect against oxidative stress and inflammation, which can lead to cell damage and death. This compound has also been shown to have neuroprotective effects, as it can protect against neuronal damage and death. Additionally, this compound has been shown to have anti-cancer effects, as it can inhibit the growth of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
4-(4-ethyl-1,3-thiazol-2-yl)-N-methylbenzenesulfonamide has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized in large quantities. This compound is also relatively non-toxic, making it a safe compound to use in lab experiments. However, this compound has some limitations for lab experiments. It has a relatively short half-life, which can make it difficult to study its long-term effects. Additionally, this compound can interact with other compounds, which can complicate its use in lab experiments.
Orientations Futures
There are several future directions for the study of 4-(4-ethyl-1,3-thiazol-2-yl)-N-methylbenzenesulfonamide. One potential direction is the use of this compound in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another potential direction is the use of this compound in the treatment of cancer, as it has been shown to have anti-cancer effects. Additionally, further research is needed to fully understand the mechanisms of action of this compound and its potential therapeutic applications in various diseases.
Méthodes De Synthèse
4-(4-ethyl-1,3-thiazol-2-yl)-N-methylbenzenesulfonamide can be synthesized by reacting 4-methylbenzenesulfonyl chloride with 2-amino-4-ethyl-1,3-thiazole in the presence of a base such as triethylamine. The resulting product is then treated with sodium borohydride and selenium dioxide to yield this compound.
Applications De Recherche Scientifique
4-(4-ethyl-1,3-thiazol-2-yl)-N-methylbenzenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have antioxidant and anti-inflammatory properties, which make it a potential candidate for the treatment of diseases such as Alzheimer's disease, Parkinson's disease, and stroke. This compound has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells.
Propriétés
IUPAC Name |
4-(4-ethyl-1,3-thiazol-2-yl)-N-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2S2/c1-3-10-8-17-12(14-10)9-4-6-11(7-5-9)18(15,16)13-2/h4-8,13H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGEYHIYDZDKHGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CSC(=N1)C2=CC=C(C=C2)S(=O)(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[6-(3,5-Dimethylpyrazol-1-yl)pyridin-3-yl]-3-[(2-hydroxycyclopentyl)methyl]urea](/img/structure/B7591141.png)

![Methyl 3-[(3,3-dimethylpyrrolidine-1-carbonyl)amino]-2-methylbenzoate](/img/structure/B7591150.png)
![1-[4-Methyl-2-(5-methylfuran-2-yl)piperidin-1-yl]-2-pyrazol-1-ylethanone](/img/structure/B7591151.png)


![2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-methyl-2-(5-methylfuran-2-yl)piperidin-1-yl]ethanone](/img/structure/B7591161.png)


![4-[(4-Cyclopentyl-1,3-thiazol-2-yl)methyl]morpholine](/img/structure/B7591180.png)
![1-[5-(2-Chlorophenyl)-1,2,4-triazol-1-yl]-2-methylpropan-2-ol](/img/structure/B7591187.png)

![2-[(4-Ethyl-1,3-thiazol-2-yl)methyl]phthalazin-1-one](/img/structure/B7591197.png)